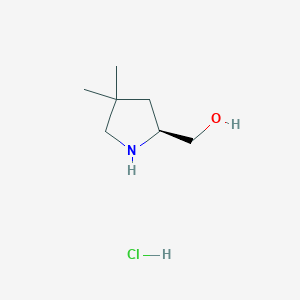

(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hcl

CAS No.:

Cat. No.: VC13537161

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO |

|---|---|

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | [(2S)-4,4-dimethylpyrrolidin-2-yl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-9)8-5-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1 |

| Standard InChI Key | ASPPRJKLIHMKKR-RGMNGODLSA-N |

| Isomeric SMILES | CC1(C[C@H](NC1)CO)C.Cl |

| SMILES | CC1(CC(NC1)CO)C.Cl |

| Canonical SMILES | CC1(CC(NC1)CO)C.Cl |

Introduction

Structural and Stereochemical Features

The compound’s core structure consists of a five-membered pyrrolidine ring with stereochemical specificity at the 2-position hydroxymethyl group (-configuration). The dimethyl groups at the 4-position introduce steric hindrance, which may influence conformational flexibility and intermolecular interactions. Key structural identifiers include:

-

IUPAC Name: [(2S)-4,4-dimethylpyrrolidin-2-yl]methanol hydrochloride

-

Canonical SMILES:

-

Stereochemistry: The -enantiomer is specified, critical for potential biological activity, as chirality often dictates receptor binding affinity .

The hydrochloride salt enhances solubility in polar solvents, a common modification for improving pharmacokinetic properties in drug candidates.

Synthesis and Manufacturing

Industrial Considerations

A patent describing the synthesis of (S)-3-hydroxypyrrolidine highlights scalable methods, including distillation under reduced pressure for purification . Similar approaches may apply to this compound, emphasizing cost-effective reagents (e.g., , ) and minimal purification steps .

Physicochemical Properties

The compound’s hydroxymethyl group enables hydrogen bonding, while the dimethyl groups enhance lipophilicity, balancing solubility and membrane permeability .

Recent Advances and Future Directions

Structural Optimization Studies

Research on 2-(hydroxymethyl)pyrrolidine analogs demonstrates that substituents like dimethyl groups modulate bioactivity. For example:

-

Lipophilicity Adjustments: Increasing alkyl chain length improves blood-brain barrier penetration but may reduce solubility .

-

Stereochemical Impact: The -configuration is critical for binding to chiral receptors, as seen in S1P agonists .

Synthetic Methodology Development

Emerging techniques such as flow chemistry and enzymatic resolution could enhance the enantioselective synthesis of this compound, reducing reliance on traditional protecting-group strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume